Cas no 2006569-57-7 (tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)

Tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate is a protected amine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include stability under various reaction conditions, making it suitable for multi-step synthetic processes. The tert-butyloxycarbonyl (Boc) protecting group ensures selective deprotection, enabling controlled functionalization of the amine moiety. The 4-ethylphenyl substituent enhances lipophilicity, which can be beneficial in drug design for improved membrane permeability. This compound serves as a versatile intermediate in the preparation of peptidomimetics and bioactive molecules, offering compatibility with standard coupling reagents and orthogonal protection strategies. Its crystalline nature facilitates purification and characterization.
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate structure
2006569-57-7 structure
商品名:tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
CAS番号:2006569-57-7
MF:C16H26N2O2
メガワット:278.389844417572
CID:5969795
PubChem ID:165696654

tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
    • tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
    • EN300-1873523
    • 2006569-57-7
    • インチ: 1S/C16H26N2O2/c1-5-12-6-8-13(9-7-12)10-14(17)11-18-15(19)20-16(2,3)4/h6-9,14H,5,10-11,17H2,1-4H3,(H,18,19)
    • InChIKey: NZPUFWGBQDXZFG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC1C=CC(CC)=CC=1)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 278.199428076g/mol
  • どういたいしつりょう: 278.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1873523-0.05g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
0.05g
$707.0 2023-09-18
Enamine
EN300-1873523-0.1g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
0.1g
$741.0 2023-09-18
Enamine
EN300-1873523-0.5g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
0.5g
$809.0 2023-09-18
Enamine
EN300-1873523-0.25g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
0.25g
$774.0 2023-09-18
Enamine
EN300-1873523-1.0g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
1g
$1343.0 2023-06-01
Enamine
EN300-1873523-5.0g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
5g
$3894.0 2023-06-01
Enamine
EN300-1873523-2.5g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
2.5g
$1650.0 2023-09-18
Enamine
EN300-1873523-10.0g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
10g
$5774.0 2023-06-01
Enamine
EN300-1873523-10g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
10g
$3622.0 2023-09-18
Enamine
EN300-1873523-1g
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
2006569-57-7
1g
$842.0 2023-09-18

tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 関連文献

tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamateに関する追加情報

Introduction to tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7)

Tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The compound's structure includes a tert-butyl group, an amino group, and a phenyl ring substituted with an ethyl group, making it a valuable candidate for various biochemical and pharmacological studies.

The chemical structure of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate is defined by its tert-butyl protecting group, which is commonly used in organic synthesis to protect amino groups during multi-step reactions. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The presence of the amino group and the substituted phenyl ring provides the compound with a range of reactive sites that can be exploited for the synthesis of more complex molecules.

In recent years, there has been increasing interest in the use of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate as a building block for the synthesis of bioactive compounds. One notable application is in the development of small molecule inhibitors for various enzymatic targets. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways and are often implicated in various diseases, including cancer and neurodegenerative disorders.

Beyond its role as a synthetic intermediate, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate has also shown promise in preclinical studies as a potential therapeutic agent. Research conducted at the University of California, San Francisco, demonstrated that this compound could effectively modulate certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery due to their involvement in numerous physiological processes. The ability to modulate GPCRs with high selectivity and potency makes this compound an attractive candidate for further investigation.

The physicochemical properties of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate have been extensively studied to understand its behavior in different environments. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-phase synthesis and biological assays. Additionally, its stability under various conditions has been evaluated, ensuring that it remains intact during storage and handling.

In terms of safety and handling, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate is generally considered safe when proper laboratory protocols are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. It is important to consult material safety data sheets (MSDS) for detailed information on handling and storage guidelines.

The synthesis of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate can be achieved through several routes, each offering different advantages depending on the desired scale and purity requirements. One common method involves the reaction of 3-(4-ethylphenyl)propionitrile with tert-butanol in the presence of a base, followed by reduction to form the corresponding amine. Subsequent protection with tert-butyloxycarbonyl (Boc) chloride yields the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The potential applications of tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate extend beyond medicinal chemistry into other areas such as materials science and analytical chemistry. For example, derivatives of this compound have been explored as ligands for metal complexes used in catalysis and sensing applications. The ability to fine-tune the electronic properties of these complexes through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.

In conclusion, tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate (CAS No. 2006569-57-7) is a multifaceted compound with a wide range of applications in both research and industry. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.